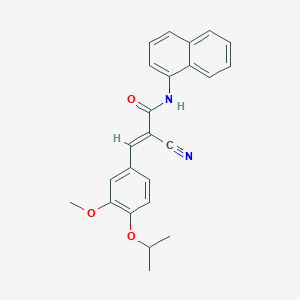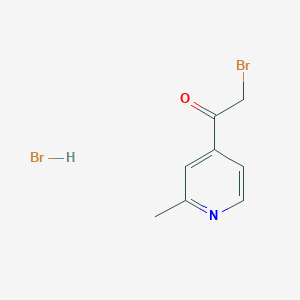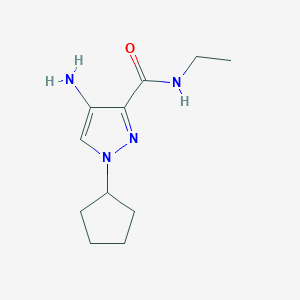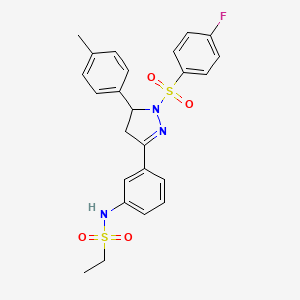
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide, also known as CAY10650, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation and tumor growth. By inhibiting PDE4, (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have a positive effect on bone density and strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be effective in all types of cancer or inflammation, and further research is needed to determine its efficacy in different disease models.
Direcciones Futuras
There are several future directions for research on (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where it may have a neuroprotective effect. Further research is also needed to determine its safety and efficacy in human clinical trials.
In conclusion, (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide is a promising compound that has shown potential therapeutic applications in various diseases. Its specificity for PDE4 makes it an attractive target for drug development, and further research is needed to determine its efficacy in different disease models and its potential use in combination with other therapies.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide involves the reaction of 3-methoxy-4-(2-propen-1-yloxy)benzaldehyde with 2-cyano-N-(1-naphthyl)-3-(3,4-dihydroxyphenyl)propenamide in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)29-22-12-11-17(14-23(22)28-3)13-19(15-25)24(27)26-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,1-3H3,(H,26,27)/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTJVKBKBWOWST-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide](/img/structure/B2366388.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide](/img/structure/B2366393.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone](/img/structure/B2366399.png)




![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)
![1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol](/img/structure/B2366407.png)
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)
